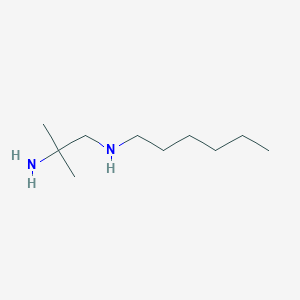![molecular formula C8H4F9NO5S B13930979 1-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]pyrrolidine-2,5-dione CAS No. 252937-66-9](/img/structure/B13930979.png)
1-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]pyrrolidine-2,5-dione is a fluorinated organic compound. It is characterized by the presence of a nonafluorobutane sulfonyl group attached to a pyrrolidine-2,5-dione structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of nonafluorobutanesulfonyl fluoride with pyrrolidine-2,5-dione. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Nonafluorobutanesulfonyl fluoride+Pyrrolidine-2,5-dione→this compound
Industrial Production Methods
On an industrial scale, the production of this compound involves the anodic fluorination of sulfolene, followed by the reaction with pyrrolidine-2,5-dione. The process is optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The nonafluorobutane sulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alcohols yield nonafluorobutanesulfonate esters .
Aplicaciones Científicas De Investigación
1-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a sulfonylation reagent to introduce sulfonyl groups into organic molecules.
Biology: The compound is utilized in the synthesis of biologically active molecules.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 1-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]pyrrolidine-2,5-dione involves the interaction of the nonafluorobutane sulfonyl group with various molecular targets. The compound acts as a strong electrophile, facilitating nucleophilic substitution reactions. The electron-withdrawing nature of the nonafluorobutane group enhances the reactivity of the compound, making it a valuable reagent in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Nonafluorobutanesulfonyl fluoride: This compound is similar in structure and reactivity, often used as a precursor in the synthesis of 1-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]pyrrolidine-2,5-dione.
Perfluorobutanesulfonimide: Another fluorinated compound with similar applications in organic synthesis.
Perfluoro-1-butanesulfonyl fluoride: Used in similar sulfonylation reactions.
Uniqueness
This compound is unique due to the presence of both the nonafluorobutane sulfonyl group and the pyrrolidine-2,5-dione structure. This combination imparts distinct chemical properties, making it highly reactive and versatile in various applications.
Propiedades
Número CAS |
252937-66-9 |
|---|---|
Fórmula molecular |
C8H4F9NO5S |
Peso molecular |
397.17 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |
InChI |
InChI=1S/C8H4F9NO5S/c9-5(10,7(13,14)15)6(11,12)8(16,17)24(21,22)23-18-3(19)1-2-4(18)20/h1-2H2 |
Clave InChI |
YUOCJTKDRNYTFJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,4-Oxadiazole, 2-[3-[4-(ethylsulfinyl)phenyl]-5-benzofuranyl]-5-methyl-](/img/structure/B13930903.png)





![4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13930924.png)
![2-[7-Fluoro-3-(methoxymethoxy)-8-methylnaphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13930929.png)



![5-ethyl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaene](/img/structure/B13930950.png)
![9H-pyrido[3,4-b]indol-6-ol](/img/structure/B13930955.png)
